molecular formula C14H16O4 B11865223 Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Cat. No.: B11865223
M. Wt: 248.27 g/mol
InChI Key: PKJCBYGSMRCSNT-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a chemical compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes methoxy groups and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of 5,6-dimethoxy-1-indanone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indene-1-one
  • 5-Methyl-2,3-dihydro-1H-indene

Uniqueness

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : this compound

The compound features an indene core with methoxy and carboxylate substituents that contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer
  • Colon Cancer
  • Prostate Cancer

In a study published in Cell Death & Disease, compounds with similar structures were shown to inhibit apoptosis inhibitors (IAPs), which are critical in cancer cell survival. The mechanism involves the disruption of IAP functions, promoting apoptosis in cancer cells .

The compound's mechanism primarily involves:

  • Inhibition of IAPs : By binding to IAPs like XIAP (X-linked inhibitor of apoptosis protein), it prevents their interaction with caspases, leading to increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes apoptotic pathways through caspase activation, which is essential for programmed cell death in cancer therapy .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1070
1550
2030

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the compound's action against colon cancer cells (HT29). It was found that treatment with this compound led to:

  • Increased expression of pro-apoptotic proteins.
  • Decreased expression of anti-apoptotic proteins.

This study concluded that the compound effectively shifts the balance towards apoptosis in cancer cells .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

InChI

InChI=1S/C14H16O4/c1-8-10-7-13(17-3)12(16-2)6-9(10)5-11(8)14(15)18-4/h6-7H,5H2,1-4H3

InChI Key

PKJCBYGSMRCSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC(=C(C=C12)OC)OC)C(=O)OC

Origin of Product

United States

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